5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. The key steps include the formation of the triazole ring, the introduction of the ethoxyphenyl group, and the attachment of the furan-2-yl and methylallylidene groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized triazole derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4H-1,2,4-triazole-3-thiol: A simpler analog with similar biological activities.
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A compound with a methoxy group instead of an ethoxy group, showing different reactivity and properties.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: A chlorinated analog with distinct chemical and biological characteristics.
Uniqueness
5-(4-Ethoxyphenyl)-4-(2-(3-(furan-2-yl)-2-methylallylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
624725-18-4 |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5O2S/c1-3-24-15-8-6-14(7-9-15)17-20-21-18(26)23(17)22-19-12-13(2)11-16-5-4-10-25-16/h4-12,22H,3H2,1-2H3,(H,21,26)/b13-11+,19-12+ |
InChI Key |
NCTCUHNHEZMCGB-SZFRVYISSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C(=C/C3=CC=CO3)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC(=CC3=CC=CO3)C |
Origin of Product |
United States |
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